molecular formula C18H21N3S B11037241 1,3-Diphenyl-5-propyl-1,3,5-triazinane-2-thione

1,3-Diphenyl-5-propyl-1,3,5-triazinane-2-thione

Cat. No.: B11037241
M. Wt: 311.4 g/mol
InChI Key: NSEDTHMVZBDPLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Diphenyl-5-propyl-1,3,5-triazinane-2-thione is a heterocyclic compound that belongs to the class of 1,3,5-triazines. This compound is characterized by its unique structure, which includes two phenyl groups and a propyl group attached to a triazinane ring with a thione functional group. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diphenyl-5-propyl-1,3,5-triazinane-2-thione can be synthesized through a series of nucleophilic substitution reactions. One common method involves the reaction of cyanuric chloride with aniline to form 2,4,6-trisubstituted-1,3,5-triazines. The subsequent introduction of the propyl group and the thione functional group can be achieved through further substitution reactions using appropriate reagents and catalysts .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts and reagents are carefully selected to facilitate the desired transformations while minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions

1,3-Diphenyl-5-propyl-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,3-Diphenyl-5-propyl-1,3,5-triazinane-2-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Diphenyl-5-propyl-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets. The thione group can form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress in biological systems. These interactions can lead to the modulation of cellular processes, such as apoptosis and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Diphenyl-5-propyl-1,3,5-triazinane-2-thione is unique due to its specific combination of phenyl and propyl groups, which impart distinct steric and electronic effects. These effects influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C18H21N3S

Molecular Weight

311.4 g/mol

IUPAC Name

1,3-diphenyl-5-propyl-1,3,5-triazinane-2-thione

InChI

InChI=1S/C18H21N3S/c1-2-13-19-14-20(16-9-5-3-6-10-16)18(22)21(15-19)17-11-7-4-8-12-17/h3-12H,2,13-15H2,1H3

InChI Key

NSEDTHMVZBDPLS-UHFFFAOYSA-N

Canonical SMILES

CCCN1CN(C(=S)N(C1)C2=CC=CC=C2)C3=CC=CC=C3

solubility

>46.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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